molecular formula C3H8ClN5 B2973217 2-(2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride CAS No. 1201937-15-6

2-(2H-1,2,3,4-tetrazol-2-yl)ethan-1-amine hydrochloride

Cat. No. B2973217
CAS RN: 1201937-15-6
M. Wt: 149.58
InChI Key: AXKUEKQWIOEDPX-UHFFFAOYSA-N
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Description

The compound “2-(2H-1,2,3,4-tetrazol-2-yl)acetic acid” is similar to the one you’re asking about . It’s a powder with a molecular weight of 128.09 . Another related compound, “Candesartan”, is an angiotensin II receptor antagonist used to treat elevated blood pressure and congestive heart failure .


Synthesis Analysis

Tetrazole derivatives can be synthesized using eco-friendly approaches such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .


Molecular Structure Analysis

The InChI code for “2-(2H-1,2,3,4-tetrazol-2-yl)acetic acid” is 1S/C3H4N4O2/c8-3(9)1-7-5-2-4-6-7/h2H,1H2,(H,8,9) .


Chemical Reactions Analysis

Tetrazoles are very flexible ligands that can adapt easily to different binding modes .


Physical And Chemical Properties Analysis

The compound “2-(2H-1,2,3,4-tetrazol-2-yl)acetic acid” has a melting point of 175-176 degrees Celsius .

Mechanism of Action

Candesartan, a related compound, acts on the renin-angiotensin system, which regulates blood pressure in the body and brain. Angiotensin II receptors also mediate inflammation, blood-brain barrier maintenance, and neuron survival .

Safety and Hazards

The compound “2-(2H-1,2,3,4-tetrazol-2-yl)acetic acid” has the following hazard statements: H228, H315, H319, H335 .

Future Directions

There is ongoing research into the effects of compounds like Candesartan on conditions like Alzheimer’s disease .

properties

IUPAC Name

2-(tetrazol-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5.ClH/c4-1-2-8-6-3-5-7-8;/h3H,1-2,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKUEKQWIOEDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=N1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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